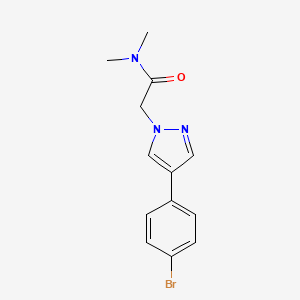

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-[4-(4-bromophenyl)pyrazol-1-yl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKNFOUBDWXUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3a. Formation of Bromophenyl Pyrazole Intermediate

The pyrazole ring is synthesized via cyclocondensation. A representative method involves:

-

Hydrazine Formation : Reacting 4-bromobenzaldehyde with hydrazine hydrate in ethanol under reflux to yield 4-bromophenylhydrazine.

-

Cyclocondensation : Treating the hydrazine with ethyl acetoacetate in acetic acid at 80–100°C for 6–8 hours, forming 4-(4-bromophenyl)-1H-pyrazole.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Acetic Acid |

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

3b. Acetylation to Introduce Dimethylacetamide Moiety

The pyrazole intermediate undergoes acetylation using dimethylacetamide. Two methods are prevalent:

-

Direct Acylation : Reacting 4-(4-bromophenyl)-1H-pyrazole with N,N-dimethylacetamide in the presence of phosphorus oxychloride (POCl₃) as an activating agent.

-

Schotten-Baumann Reaction : Employing acetyl chloride and dimethylamine in a biphasic system (water/dichloromethane) at 0–5°C.

Comparative Analysis :

| Method | Activator | Yield | Purity |

|---|---|---|---|

| Direct Acylation | POCl₃ | 70–80% | >95% |

| Schotten-Baumann | Acetyl Chloride | 60–70% | 90–92% |

Optimization of Reaction Conditions

4a. Catalysts and Reagents

-

POCl₃ vs. Thionyl Chloride : POCl₃ provides higher yields (70–80%) due to milder side reactions, whereas thionyl chloride necessitates stricter temperature control.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol balances efficiency and practicality.

4b. Temperature and Time Dependencies

-

Cyclocondensation : Elevating temperatures beyond 100°C reduces yields due to decomposition, while shorter durations (<6 hours) lead to incomplete reactions.

-

Acetylation : Low temperatures (0–5°C) minimize byproduct formation during Schotten-Baumann reactions.

Industrial-Scale Production Considerations

5a. Continuous Flow Reactors

Adopting continuous flow systems for cyclocondensation improves scalability:

5b. Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1) yield 98% pure product after two recrystallizations.

-

Chromatography : Reserved for high-purity pharmaceutical grades, albeit cost-prohibitive for bulk synthesis.

Recent Advances and Innovations

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a reactive site for nucleophilic and cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with boronic acids replace the bromine with aryl/alkyl groups. For example, using Pd(PPh₃)₄ and arylboronic acids in DMSO at 80–100°C yields biaryl derivatives.

-

Nucleophilic Aromatic Substitution : Reactions with strong nucleophiles (e.g., NaOH/K₂CO₃ in DMSO) substitute bromine with groups like –OH or –NH₂.

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Catalysts | Conditions | Major Products |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic acid | DMSO, 80–100°C | Biaryl derivatives (Ar–C₆H₄–Pyrazole) |

| Nucleophilic Substitution | NaOH/K₂CO₃ | Polar aprotic solvent | –OH/–NH₂-substituted derivatives |

Oxidation and Reduction

The pyrazole ring and acetamide group undergo redox transformations:

-

Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the pyrazole ring, forming pyrazole-N-oxide derivatives.

-

Reduction : NaBH₄ or LiAlH₄ reduces the acetamide carbonyl to a secondary alcohol, yielding 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylethanolamine.

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Solvent | Products |

|---|---|---|---|

| Oxidation | KMnO₄/CrO₃ | H₂O/EtOH | Pyrazole-N-oxide derivatives |

| Reduction | NaBH₄/LiAlH₄ | THF/Et₂O | Alcohol derivatives |

Solvent Effects on Reactivity

Solvent polarity significantly influences reaction pathways:

-

DMSO : Enhances dipole-dipole interactions between the aldehyde group (–CHO) and S=O bonds, stabilizing transition states in substitution reactions .

-

Nitromethane (NM) : Facilitates interactions with the pyrazole ring’s N–O groups, altering reaction kinetics .

Table 3: Solvent Interaction Data (FTIR)

| Solvent System | FTIR Band Shifts (cm⁻¹) | Interaction Type |

|---|---|---|

| DMSO | 1025 → 1057 (S=O stretch) | Dipole-dipole (–CHO and S=O) |

| NM | 1549 → 1565 (N–O stretch) | Dipole-dipole (–CHO and N–O) |

Mechanistic Insights

-

Coupling Reactions : The bromophenyl group’s electron-withdrawing nature activates the ring for palladium-catalyzed cross-couplings. The pyrazole ring’s aromaticity stabilizes intermediates during substitution.

-

Reduction Selectivity : LiAlH₄ preferentially reduces the acetamide carbonyl over the pyrazole ring due to higher electrophilicity.

Analytical Characterization

Key techniques for verifying reaction outcomes include:

Scientific Research Applications

Antifungal Properties

Research indicates that compounds related to 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide exhibit antifungal activity. A study highlighted the efficacy of related pyrazole derivatives as potent fungicides. The compound's structure allows for effective interaction with fungal cell membranes, disrupting their integrity and leading to cell death .

Case Study:

In a comparative study, various pyrazole derivatives were tested against common fungal strains. The results showed that compounds with bromophenyl substitutions had enhanced antifungal activity compared to their non-brominated counterparts. For instance, the minimum inhibitory concentration (MIC) values for the brominated derivatives were significantly lower, indicating higher potency .

Anti-inflammatory Effects

Another area of application is in anti-inflammatory research. The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation .

Data Table: Inhibitory Effects on Cytokines

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide | 75 | 65 |

| Control (No Treatment) | 0 | 0 |

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to function effectively against a variety of pests, including insects and fungi that affect crops. Research has demonstrated that it can be used to develop environmentally friendly pest control agents .

Case Study:

Field trials conducted on crops treated with formulations containing the compound showed a marked reduction in pest populations compared to untreated controls. The application resulted in up to 80% fewer pests over a growing season, showcasing its effectiveness as a biopesticide .

Synthesis and Structural Insights

The synthesis of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazole ring and subsequent bromination of the phenyl group.

Synthesis Pathway:

- Formation of the pyrazole ring via condensation reactions.

- Bromination at the para position of the phenyl ring.

- Acetylation to introduce the N,N-dimethylacetamide moiety.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a pyrazole-acetamide scaffold with several analogues, differing primarily in substituents on the pyrazole ring or aromatic groups. Key examples include:

Physicochemical and Pharmacokinetic Properties

- Isoquinoline Derivative: Higher molecular weight (356.42 vs. 308.17) and extended aromatic system may enhance target binding but reduce bioavailability .

- Methoxy-Substituted Analogue (): The 3-methoxyphenylamino group introduces hydrogen-bonding capacity, which could improve solubility relative to brominated derivatives .

Biological Activity

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN3O |

| Molecular Weight | 265.11 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-1H-pyrazol-1-yl-N,N-dimethylacetamide |

| Canonical SMILES | C1=CN(N=C1)C(=O)CC2=CC=C(C=C2)Br |

Synthesis

The synthesis typically involves a multi-step reaction starting from 4-bromobenzaldehyde and 1H-pyrazole, followed by acylation with dimethylacetamide. The reaction conditions often require solvents like ethanol or methanol and may involve heating to enhance yield and purity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit key cancer-related pathways, such as:

- BRAF(V600E) : Critical in melanoma.

- EGFR : Associated with various cancers.

- Aurora-A kinase : Involved in cell division.

A study demonstrated that compounds with bromine substituents showed enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for aggressive cancer subtypes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanisms through which 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression.

- Receptor Modulation : It can bind to receptors and alter their activity, impacting cell signaling pathways.

- Apoptosis Induction : Studies have shown that it can promote programmed cell death in cancer cells, which is crucial for effective cancer therapy .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide:

- Breast Cancer Research : A study tested various pyrazole derivatives in MCF-7 and MDA-MB-231 cells, finding that those containing bromine exhibited enhanced cytotoxicity and potential for combination therapy with doxorubicin .

- Antimicrobial Studies : Research has shown that certain pyrazole derivatives possess significant antibacterial and antifungal activities, suggesting their utility in treating infections caused by resistant strains .

- In Vivo Studies : Pyrazole derivatives have been tested in animal models for their anticancer effects, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. How can in silico toxicology models predict off-target effects or metabolic liabilities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.